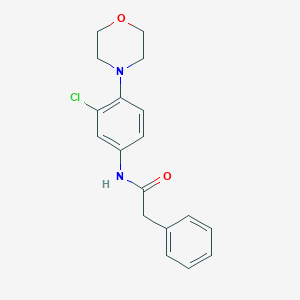![molecular formula C18H17FN2O3S B246360 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as EFPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory effects on certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole involves its ability to bind to specific enzymes and inhibit their activity. For example, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. Similarly, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole binds to 5-LOX and inhibits the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been shown to exhibit potent anti-inflammatory and anticancer effects in various in vitro and in vivo studies. It has also been shown to have antioxidant properties, which may contribute to its overall beneficial effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has several advantages for lab experiments, including its potent inhibitory effects on specific enzymes and its potential applications in various fields. However, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole also has some limitations, such as its relatively complex synthesis method and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as neuroscience and immunology, and the optimization of its pharmacological properties for clinical use. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole and its potential side effects.
Méthodes De Synthèse
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-methyl-2-phenyl-1H-imidazole with 3-ethoxy-4-fluorobenzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C18H17FN2O3S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H17FN2O3S/c1-3-24-17-11-15(9-10-16(17)19)25(22,23)21-12-13(2)20-18(21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clé InChI |
HTCOZFTZPQVREP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)